molecular formula C13H17NO3 B2674614 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid CAS No. 201137-73-7

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid

Cat. No.: B2674614
CAS No.: 201137-73-7
M. Wt: 235.283
InChI Key: KKGRORPLWTWVBN-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid has various applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “5-(2,6-Dimethylanilino)-5-oxopentanoic acid” is not available, compounds similar to 2,6-Dimethylaniline, such as Lidocaine, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Safety and Hazards

2,6-Dimethylaniline is considered hazardous. It is combustible, harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

While specific future directions for “5-(2,6-Dimethylanilino)-5-oxopentanoic acid” are not available, 2,6-Dimethylaniline is a key starting material for the synthesis of many classes of drugs . Therefore, it continues to be an important compound in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid typically involves the reaction of 2,6-dimethylaniline with a suitable butanoic acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylphenyl)carbamoyl]pentanoic acid
  • 4-[(2,6-Dimethylphenyl)carbamoyl]hexanoic acid
  • 4-[(2,6-Dimethylphenyl)carbamoyl]heptanoic acid

Uniqueness

4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,6-dimethylanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-6-10(2)13(9)14-11(15)7-4-8-12(16)17/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRORPLWTWVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201137-73-7
Record name 4-[(2,6-dimethylphenyl)carbamoyl]butanoic acid
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